molecular formula C13H12O5 B2879303 [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 35679-93-7

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2879303
CAS No.: 35679-93-7
M. Wt: 248.234
InChI Key: JMGNOTZDXBJUJC-UHFFFAOYSA-N
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Description

Product Overview This product is the high-quality chemical reagent [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid , a coumarin derivative offered for research and development purposes. It is supplied with a documented Chemical Abstracts Service Registry Number of 35679-93-7 . The compound has a defined molecular formula of C13H12O5 and a molecular weight of 248.23 g/mol . Research Context and Potential Applications Coumarin scaffolds, such as the core structure of this compound, are of significant interest in medicinal and organic chemistry. Scientific literature indicates that various synthetic coumarin derivatives are investigated for their potential biological activities . A key area of research explores the antimicrobial properties of these molecules; studies have synthesized and evaluated numerous derivatives on coumarin-hydrazide hybrids, finding that such structures can exhibit notable antibacterial and antifungal activities . As a functionalized coumarin, this compound serves as a valuable chemical intermediate or building block for synthesizing more complex molecules, including Schiff bases, hydrazides, and various heterocyclic compounds like oxadiazoles and thiazolidinones, which are crucial for structure-activity relationship (SAR) studies in drug discovery . Handling and Compliance This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before handling and are responsible for ensuring all research complies with local and national regulations.

Properties

IUPAC Name

2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-8(2)13(16)18-11-5-9(3-4-10(7)11)17-6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGNOTZDXBJUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by hydrolysis . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with potential modifications to optimize yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets. The chromen-2-one core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key References
[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3,4-dimethyl, 7-oxyacetic acid C₁₃H₁₂O₅ 248.24 35679-93-7
[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 6-chloro, 3,4-dimethyl C₁₃H₁₁ClO₅ 282.68 884497-67-0
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid Furocoumarin fusion, 4-methoxyphenyl, 4,9-dimethyl C₂₂H₁₈O₆ 379.36 -
[(4-Oxo-4H-1-benzopyran-7-yl)oxy]acetic acid 4-oxo (chromone core) C₁₁H₈O₅ 220.18 -
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine Hexyl chain, glycine conjugate C₁₈H₂₂O₅ 318.40 858748-02-4

Notes:

  • Furocoumarin derivatives (e.g., ) introduce fused furan rings, altering electronic properties and bioactivity .
  • Amino acid conjugates (e.g., glycine in CAS 858748-02-4) improve solubility and bioavailability .

Comparison with Analogs

  • 4-Oxo Chromones: Synthesized via condensation of substituted phenols with β-keto esters (Pechmann reaction) .
  • Chlorinated Derivatives : Introduce Cl via electrophilic substitution or starting with chlorinated precursors .
  • Amino Acid Conjugates: Formed via amide bond formation between acetic acid and glycine .

Physicochemical Properties

Property This compound [(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid Furocoumarin Acetic Acid ()
Molecular Weight 248.24 g/mol 282.68 g/mol 379.36 g/mol
pKa (Predicted) ~2.8–3.0 (carboxylic acid) 2.88 Not reported
Solubility Low in water (lipophilic substituents) Lower due to Cl Moderate (polar furocoumarin core)
Thermal Stability Stable up to 250°C (based on analogs) Decomposes at 488.5°C Decomposes at 291–293°C

Target Compound

  • Antimicrobial Activity : Hydrazide derivatives of coumarin-acetic acids show efficacy against bacterial/fungal strains .
  • Anti-inflammatory Effects : Methyl and oxo groups may inhibit COX-2 .

Key Comparisons

  • Diuretic/Uricosuric Activity : 3,5-Disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids () exhibit potent natriuretic effects, highlighting the importance of the 4-oxo group .
  • Furocoumarin Derivatives : Enhanced bioactivity due to planar fused-ring systems, which intercalate DNA (e.g., psoralen-like effects) .
  • Chlorinated Analogs : Increased lipophilicity may improve CNS penetration but reduce solubility .

Biological Activity

[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, identified by its CAS number 35679-93-7, is a compound belonging to the class of coumarin derivatives. This article delves into its biological activities, including its potential therapeutic applications and mechanisms of action.

The molecular formula for this compound is C13H12O5, with a molecular weight of 248.23 g/mol. The compound's structure features a coumarin backbone, which is known for various biological activities.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study highlighted that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage .

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. In vitro experiments demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Coumarin derivatives have been reported to exhibit anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in animal models .

The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating inflammatory responses. Compounds similar to this compound have been shown to inhibit NF-kB activation .
  • Induction of Apoptosis : The compound may activate caspases and other apoptotic markers in cancer cells, leading to programmed cell death .

Case Studies

Several studies have explored the effects of coumarin derivatives on human health:

  • Breast Cancer Study : A study involving MDA-MB-231 cells treated with this compound showed a significant reduction in cell viability compared to controls, indicating its potential as a therapeutic agent against breast cancer .
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical symptoms compared to untreated groups .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AnticancerCytotoxicity against MDA-MB-231
Anti-inflammatoryReduced pro-inflammatory cytokines

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